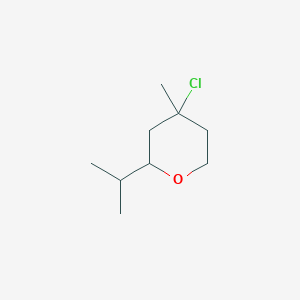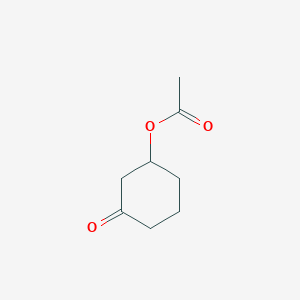
2,3-Diphenyl-1H-inden-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenyl-1H-inden-1-ol is an organic compound that belongs to the class of indanols It is characterized by the presence of two phenyl groups attached to the indene ring system, which is further hydroxylated at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-1H-inden-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diphenyl-1H-indene with a suitable oxidizing agent to introduce the hydroxyl group at the 1-position. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or platinum complexes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 2,3-Diphenyl-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the indene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of 2,3-diphenyl-1H-inden-1-one.
Reduction: Formation of 2,3-diphenylindane.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,3-Diphenyl-1H-inden-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 2,3-Diphenyl-1H-inden-1-ol exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
1-Indanol: Similar structure but lacks the phenyl groups.
2,3-Dihydro-1H-inden-1-one: Lacks the hydroxyl group.
3,3-Dimethyl-1-indanol: Contains methyl groups instead of phenyl groups.
Uniqueness: 2,3-Diphenyl-1H-inden-1-ol is unique due to the presence of both phenyl groups and the hydroxyl group, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
53347-50-5 |
|---|---|
分子式 |
C21H16O |
分子量 |
284.3 g/mol |
IUPAC名 |
2,3-diphenyl-1H-inden-1-ol |
InChI |
InChI=1S/C21H16O/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14,21-22H |
InChIキー |
DRUXNIJEGLUQSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



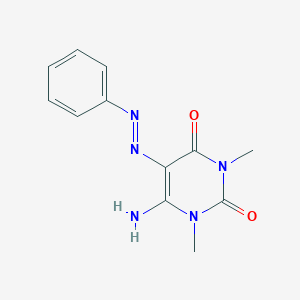
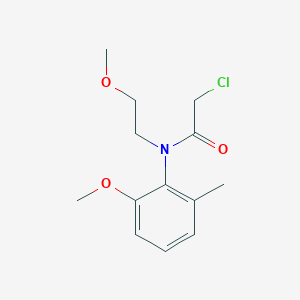
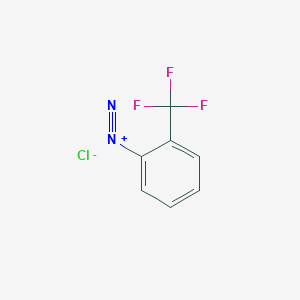
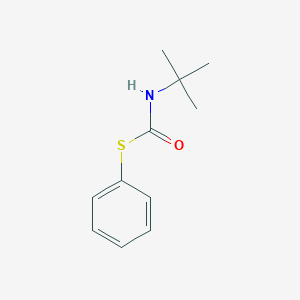
![N'-{4-[(6-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635560.png)

![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)

